PARP1 Inhibition Potential: Class-Level Inference Lacking Compound-Specific Data
Vendor descriptions classify 5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one as a PARP inhibitor, but no quantitative IC50 or Ki value has been published for this exact compound. Related pyridin-4(1H)-one derivatives have demonstrated nanomolar PARP1 inhibition (e.g., IC50 = 4.90 nM for a 4-pyridyl-piperazine analog in US9328111 [1]). Without target compound data, no quantitative differentiation can be made; this is strictly a class-level inference.
| Evidence Dimension | PARP1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | US9328111, 4: IC50 = 4.90 nM [1] |
| Quantified Difference | Not quantifiable |
| Conditions | PARP1 enzymatic assay, pH 8.0, modified from HT F Homogeneous PARP Inhibition Assay Kit (Trevigen) [1] |
Why This Matters
PARP inhibition is a therapeutically relevant mechanism in BRCA-mutant cancers; however, procurement decisions cannot rely on class membership alone when potency is unverified.
- [1] BindingDB. BDBM224631. US9328111, 4. PARP1 IC50: 4.90 nM. URL: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=224631 View Source
